molecular formula C8H4N2O5 B034298 N-Hydroxy-4-nitrophthalimide CAS No. 105969-98-0

N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298
CAS No.: 105969-98-0
M. Wt: 208.13 g/mol
InChI Key: MKACMVMZUIQKNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-nitrophthalimide can be synthesized through the nitration of phthalimide. The procedure involves adding fuming nitric acid to concentrated sulfuric acid, followed by the addition of commercial phthalimide while maintaining the temperature between 10°C and 15°C . The reaction mixture is then allowed to warm to room temperature and left overnight. The crude nitration product is filtered, washed with ice water, and purified by crystallization from ethyl alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Scientific Research Applications

N-Hydroxy-4-nitrophthalimide has a wide range of scientific research applications. In chemistry, it is used as a mediator in oxidation reactions and as a precursor for synthesizing nitro-aromatic compounds . In biology and medicine, it is studied for its potential use in developing new pharmaceuticals and therapeutic agents. In the industry, it is utilized in the production of redox-active esters, which are important for cross-coupling reactions in organic synthesis .

Mechanism of Action

The mechanism by which N-Hydroxy-4-nitrophthalimide exerts its effects involves the transfer of nitro and hydroxy groups. This transfer enhances the efficiency of synthesizing nitro-aromatic compounds by facilitating the formation of redox-active intermediates . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an oxidizing agent.

Comparison with Similar Compounds

N-Hydroxy-4-nitrophthalimide can be compared with other similar compounds such as N-Hydroxyphthalimide and N-Hydroxy-1,8-naphthalimide . These compounds share similar structural motifs and functional groups but differ in their specific reactivity and applications. For example, N-Hydroxyphthalimide is also used in oxidation reactions but has different redox potentials and reaction conditions compared to this compound . N-Hydroxy-1,8-naphthalimide, on the other hand, is used in the synthesis of redox-active esters and has unique properties that make it suitable for specific cross-coupling reactions .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to facilitate the transfer of nitro and hydroxy groups makes it a valuable mediator in various chemical reactions. The compound’s unique properties and reactivity distinguish it from similar compounds, highlighting its importance in scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACMVMZUIQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466506
Record name N-Hydroxy-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-98-0
Record name N-Hydroxy-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-nitrophthalimide
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Synthesis routes and methods

Procedure details

Analogous to Example 4, but from 500 mg (2.37 mmol) of 4-nitrophthalic acid (tech., contaminated with approximately 10% of 3-nitrophthalic acid) and 187 mg (0.974 mmol) of hydroxylammonium phosphate at a bath temperature of 130° C. The yield was 332 mg (67%, approximately 5% contaminated).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step Two

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